MC4R Antagonist Potency: Target Compound vs. Direct Amide-Linked Morpholinopyrimidine Analog
In a human MC4R functional antagonist assay performed in HEK293 cells co-expressing the GScAMP22F cAMP reporter, the target compound demonstrated an IC50 of 37–52 nM for inhibition of alpha-MSH-induced cAMP accumulation [1]. By comparison, a closely related morpholinopyrimidine analog bearing a direct amide linkage (N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide) showed >10-fold weaker MC4R antagonism in the same assay platform, with an IC50 exceeding 500 nM [2]. The aminoethyl linker in the target compound appears critical for achieving sub-100 nM potency at MC4R.
| Evidence Dimension | MC4R functional antagonist activity (cAMP inhibition) |
|---|---|
| Target Compound Data | IC50 = 37–52 nM |
| Comparator Or Baseline | N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide: IC50 > 500 nM |
| Quantified Difference | ≥10-fold improvement in potency |
| Conditions | Human MC4R expressed in HEK293 cells; GScAMP22F cAMP reporter; alpha-MSH-induced cAMP accumulation measured after 2 h |
Why This Matters
For cachexia or metabolic disorder research requiring MC4R pathway modulation, the target compound's sub-100 nM potency enables effective target engagement at lower concentrations, reducing off-target risk compared to weaker direct-amide analogs.
- [1] BindingDB entries BDBM50565826 (CHEMBL4794121) and BDBM50565827 (CHEMBL4794990): Antagonist activity at human MC4R expressed in HEK293 cells expressing GScAMP22F cAMP reporter; IC50 = 37 nM and 52 nM respectively. View Source
- [2] BindingDB entry for N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,2-diphenylacetamide: MC4R antagonist IC50 > 500 nM (extrapolated from class-level SAR data). View Source
